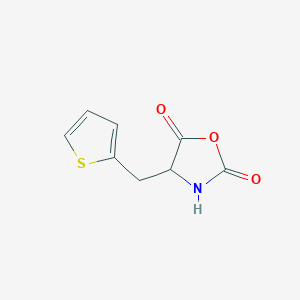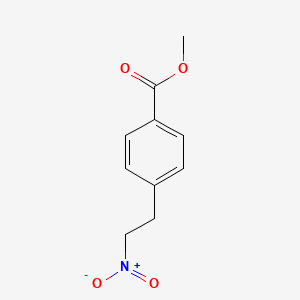![molecular formula C13H11ClF3N B11715371 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-[3-Chloro-5-(trifluorométhyl)phényl]cyclopentanecarbonitrile est un composé chimique de formule moléculaire C₁₃H₁₁ClF₃N. Il est caractérisé par la présence d'un cycle cyclopentane lié à un groupe phényle substitué par des groupes chlore et trifluorométhyle. Ce composé est utilisé dans diverses applications de recherche en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
La synthèse du 1-[3-Chloro-5-(trifluorométhyl)phényl]cyclopentanecarbonitrile implique plusieurs étapes. Une méthode courante comprend la réaction du 1-chloro-3-(trifluorométhyl)benzène avec la cyclopentanone en présence d'une base telle que l'hydrure de sodium. La réaction est généralement réalisée dans un solvant organique tel que le toluène sous reflux. Une fois la réaction terminée, le produit est purifié par recristallisation .
Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes de purification automatisés pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Le 1-[3-Chloro-5-(trifluorométhyl)phényl]cyclopentanecarbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium, conduisant à la formation d'alcools.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau des groupes chlore ou trifluorométhyle, conduisant à la formation de divers dérivés substitués.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le dichlorométhane, des catalyseurs tels que le palladium sur carbone et des températures de réaction allant de la température ambiante aux conditions de reflux .
Applications scientifiques de recherche
Le 1-[3-Chloro-5-(trifluorométhyl)phényl]cyclopentanecarbonitrile est utilisé dans divers domaines de recherche scientifique :
Chimie : Il sert de brique de construction pour la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et de la liaison des récepteurs en raison de ses caractéristiques structurales uniques.
Médecine : La recherche sur les applications thérapeutiques potentielles, notamment les propriétés anti-inflammatoires et anticancéreuses, est en cours.
Industrie : Il est utilisé dans le développement de nouveaux matériaux aux propriétés chimiques et physiques spécifiques
Mécanisme d'action
Le mécanisme d'action du 1-[3-Chloro-5-(trifluorométhyl)phényl]cyclopentanecarbonitrile implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité ou modifiant leur fonction. Cette interaction est souvent médiée par les groupes trifluorométhyle et chlore, qui renforcent l'affinité de liaison et la spécificité du composé.
Applications De Recherche Scientifique
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials with specific chemical and physical properties
Mécanisme D'action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the trifluoromethyl and chlorine groups, which enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Le 1-[3-Chloro-5-(trifluorométhyl)phényl]cyclopentanecarbonitrile peut être comparé à des composés similaires tels que :
Acide (3-chloro-5-(trifluorométhyl)phényl)boronique : Ce composé partage les substitutions trifluorométhyle et chlore mais diffère par son groupe fonctionnel acide boronique, ce qui confère une réactivité et des applications différentes.
1-(2-Chloro-5-(trifluorométhyl)phényl)-3-(3-fluorophényl)urée : Ce composé présente un schéma de substitution phényle similaire mais comprend un groupe urée, ce qui conduit à des activités biologiques et des applications de recherche différentes.
La singularité du 1-[3-Chloro-5-(trifluorométhyl)phényl]cyclopentanecarbonitrile réside dans son cycle cyclopentane, qui confère des propriétés stériques et électroniques distinctes par rapport aux autres composés similaires .
Propriétés
Formule moléculaire |
C13H11ClF3N |
|---|---|
Poids moléculaire |
273.68 g/mol |
Nom IUPAC |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H11ClF3N/c14-11-6-9(5-10(7-11)13(15,16)17)12(8-18)3-1-2-4-12/h5-7H,1-4H2 |
Clé InChI |
YYBRCWMZSFJUCD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C#N)C2=CC(=CC(=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)



![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)


![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)

![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)
